Carmichaenine E
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Overview
Description
The compound Carmichaenine E is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carmichaenine E involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxylated derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure and multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its multiple hydroxyl and methoxy groups might enable it to form hydrogen bonds and other interactions with biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure and functional groups might allow it to interact with specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity could make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, altering their activity and influencing biological pathways. The multiple functional groups and chiral centers could enable it to interact with a wide range of targets, making it a versatile molecule for various applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexacyclic molecules with multiple chiral centers and functional groups. Examples might include complex natural products or synthetic analogs with similar structures.
Uniqueness
What sets Carmichaenine E apart is its specific arrangement of functional groups and chiral centers. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H43NO8 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
[(1R,2S,3S,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate |
InChI |
InChI=1S/C31H43NO8/c1-5-32-15-28(16-37-2)12-11-20(33)31-25(28)23(39-4)21(26(31)32)29(40-27(35)17-9-7-6-8-10-17)14-19(38-3)18-13-30(31,36)24(29)22(18)34/h6-10,18-26,33-34,36H,5,11-16H2,1-4H3/t18-,19+,20+,21?,22+,23+,24-,25-,26-,28+,29+,30+,31-/m1/s1 |
InChI Key |
XEZIAMZSYPGGSD-ZZNRCKNFSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@]4([C@@H]5[C@H]6O)O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |
Origin of Product |
United States |
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